molecular formula C10H12ClN3 B3003254 1-(4-methylphenyl)-1H-pyrazol-3-amine hydrochloride CAS No. 1909316-57-9

1-(4-methylphenyl)-1H-pyrazol-3-amine hydrochloride

Cat. No.: B3003254
CAS No.: 1909316-57-9
M. Wt: 209.68
InChI Key: LKRLCPOYSZKHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-1H-pyrazol-3-amine hydrochloride is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.68. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

1-(4-methylphenyl)-1H-pyrazol-3-amine hydrochloride and similar compounds have shown effectiveness as corrosion inhibitors. For instance, certain bipyrazole compounds demonstrate high inhibition efficiencies for the corrosion of pure iron in acidic media, reaching up to 93% efficiency at certain concentrations. These compounds act as mixed-type inhibitors and are adsorbed on the iron surface following the Langmuir adsorption isotherm model (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Antitumor, Antifungal, and Antibacterial Properties

Pyrazole derivatives, including those structurally related to this compound, have been identified with antitumor, antifungal, and antibacterial properties. The bioactivities of these compounds have been confirmed through various spectroscopic and crystallographic studies, indicating their potential in medicinal applications (Titi et al., 2020).

Inhibition of Amine Oxidases

Pyrazole derivatives have shown the ability to inhibit amine oxidases. A novel series of these compounds exhibited potent inhibition of monoamine oxidases, with some derivatives showing low I(50) values, indicating their potential in biochemical applications (Manna et al., 2002).

Impact on Reductive Cyclization Process

Research has revealed that intramolecular hydrogen bonding in pyrazole derivatives affects the reductive cyclization process. This insight is crucial for understanding the reactivity of these compounds and proposing alternative synthesis methods, such as microwave irradiation (Szlachcic et al., 2020).

Synthesis of Schiff Bases and Their Metal Complexes

Some pyrazolone-based Schiff bases derived from compounds like this compound have been synthesized and characterized. These compounds have interesting properties, such as existing in the amine-one tautomeric form in solid state and forming mononuclear octahedral complexes with metals like copper (Jadeja et al., 2004).

Chemosensory Applications

Research on diarylethene containing a 3-(4-methylphenyl)-1H-pyrazol-5-amine has shown its efficacy as a fluorescent turn-on chemosensor for Al3+ and Zn2+. It exhibits multi-responsive properties, making it suitable for detecting these metal ions in various applications (Gao et al., 2018).

Future Directions

The future directions for this compound would depend on its properties and potential applications. Given the biological activity of some pyrazole derivatives, it could be interesting to study this compound for potential medicinal uses .

Properties

IUPAC Name

1-(4-methylphenyl)pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-8-2-4-9(5-3-8)13-7-6-10(11)12-13;/h2-7H,1H3,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRLCPOYSZKHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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